molecular formula C29H42O4 B3055981 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate CAS No. 68162-09-4

4-(Hexyloxy)phenyl 4-(decyloxy)benzoate

Cat. No.: B3055981
CAS No.: 68162-09-4
M. Wt: 454.6 g/mol
InChI Key: JBMARNOUPBCWIL-UHFFFAOYSA-N
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Description

4-(Hexyloxy)phenyl 4-(decyloxy)benzoate is a chemical compound that belongs to the class of esters. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate typically involves the esterification of 4-(Hexyloxy)phenol with 4-(Decyloxy)benzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)phenyl 4-(decyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkage, leading to the formation of different ester or amide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Ester or amide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of liquid crystals for display technologies and other electronic applications.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The compound’s ester linkage allows it to undergo hydrolysis, releasing active phenolic and benzoic acid derivatives that can exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Decyloxy)phenyl 4-(hexyloxy)benzoate
  • 4-(Octyloxy)phenyl 4-(decyloxy)benzoate
  • 4-(Hexyloxy)phenyl 4-(octyloxy)benzoate

Uniqueness

4-(Hexyloxy)phenyl 4-(decyloxy)benzoate stands out due to its specific combination of hexyl and decyl chains, which confer unique physicochemical properties. These properties make it particularly suitable for applications in liquid crystal technologies and as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(4-hexoxyphenyl) 4-decoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O4/c1-3-5-7-9-10-11-12-14-24-31-26-17-15-25(16-18-26)29(30)33-28-21-19-27(20-22-28)32-23-13-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMARNOUPBCWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218340
Record name 4-n-Hexoxyphenyl-4'-n-decyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68162-09-4
Record name 4-n-Hexoxyphenyl-4'-n-decyloxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068162094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-n-Hexoxyphenyl-4'-n-decyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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